molecular formula C10H11F3N2O B1387556 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 908111-34-2

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1387556
CAS No.: 908111-34-2
M. Wt: 232.2 g/mol
InChI Key: OFQAFLDKWBQAJI-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.2 g/mol. The purity is usually 95%.
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Biological Activity

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 908111-34-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C10H11F3N2O
  • Molecular Weight : 232.21 g/mol
  • Purity : >95% (may vary between batches)

Synthesis

The compound can be synthesized through various methods involving reactions of hydrazines and carbonyl compounds. One notable method is the acetic acid-mediated one-pot synthesis which has been documented for similar indazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

CompoundIC50 (nM)Mechanism of Action
7d59.24EGFR Inhibition
7f70.3EGFR Inhibition
7c81.6Moderate Activity

These compounds exhibited strong inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation and survival .

Neuroprotective Effects

Research indicates that certain indazole derivatives may also possess neuroprotective properties. They are hypothesized to modulate neuroinflammation and oxidative stress pathways. Specific studies have reported that such compounds can reduce neuroinflammatory markers in vitro and in vivo models .

Antimicrobial Properties

Indazole derivatives have been investigated for their antimicrobial activity against various pathogens. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Study :
    • A study published in Molecules explored the structure-activity relationship of indazole derivatives. The results indicated that modifications at the trifluoromethyl position significantly enhanced anticancer activity against breast cancer cell lines .
  • Neuroprotection :
    • In a model of neurodegeneration induced by oxidative stress, a related compound showed a reduction in neuronal death and inflammation markers. The study suggested that the mechanism involved the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Evaluation :
    • A comprehensive screening against a panel of bacterial strains revealed that certain derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQAFLDKWBQAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657814
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908111-34-2
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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